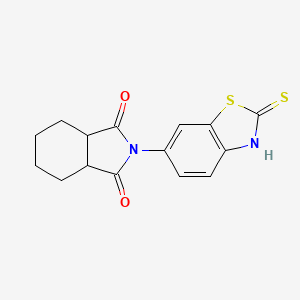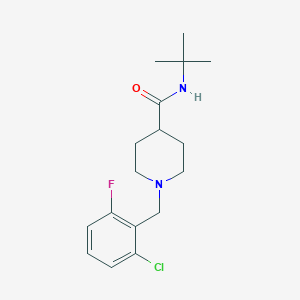![molecular formula C30H32N2O3S B5183244 N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide](/img/structure/B5183244.png)
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide, also known as MDY-1001, is a novel compound that has gained increasing attention in scientific research. This compound is a potent and selective inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a critical role in the regulation of cholesterol metabolism.
作用机制
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide exerts its pharmacological effects by inhibiting the activity of ACAT, which is responsible for the formation of cholesterol esters in various tissues. The inhibition of ACAT by this compound leads to a reduction in cholesterol ester accumulation in macrophages and other cells, which is a critical step in the development of atherosclerosis. Moreover, the inhibition of ACAT by this compound also leads to a reduction in amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. The exact mechanism by which this compound induces apoptosis in cancer cells is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The inhibition of ACAT by this compound leads to a reduction in cholesterol ester accumulation in macrophages and other cells, which is a critical step in the development of atherosclerosis. Moreover, the inhibition of ACAT by this compound also leads to a reduction in amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. In addition, this compound has been found to induce apoptosis in cancer cells, which is a promising therapeutic approach for the treatment of cancer.
实验室实验的优点和局限性
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity for ACAT inhibition, which allows for the precise modulation of cholesterol metabolism. Moreover, this compound has been shown to exhibit favorable pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, there are also some limitations associated with the use of this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
未来方向
There are several future directions for the research on N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide, including the development of new synthetic methods for its preparation, the identification of new therapeutic applications, and the investigation of its mechanism of action in more detail. Moreover, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Furthermore, the evaluation of this compound in preclinical and clinical studies may provide valuable insights into its safety and efficacy in humans.
合成方法
The synthesis of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide involves a multistep process that starts with the preparation of the starting materials, followed by the formation of the key intermediate, and finally, the coupling of the intermediate with the adamantanecarbohydrazide moiety. The detailed synthesis method has been described in the literature and involves the use of various reagents and solvents. The purity and identity of the final compound are confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
科学研究应用
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. The inhibition of ACAT by this compound has been shown to reduce cholesterol ester accumulation in macrophages, which is a key step in the development of atherosclerosis. In addition, this compound has been found to improve cognitive function and reduce amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. Moreover, this compound has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-3,5-diphenyladamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-22-12-14-26(15-13-22)36(34,35)32-31-27(33)30-18-23-16-28(20-30,24-8-4-2-5-9-24)19-29(17-23,21-30)25-10-6-3-7-11-25/h2-15,23,32H,16-21H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKQOWZXSUYMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)(CC(C4)(C3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
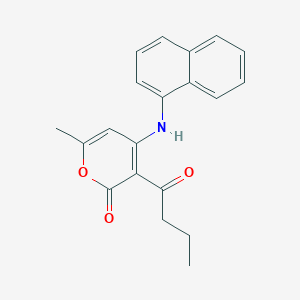
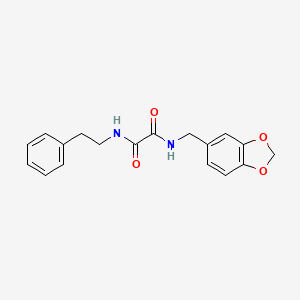
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
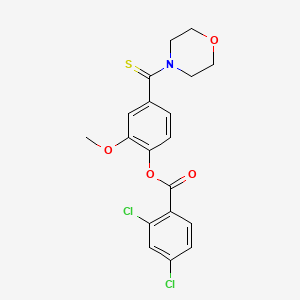
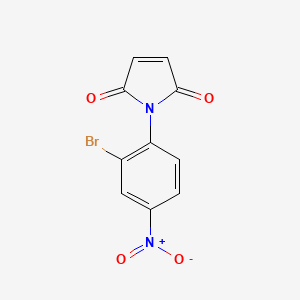
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5183252.png)
![N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B5183268.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5183276.png)
